molecular formula C15H22O B095132 beta-Vetivone CAS No. 18444-79-6

beta-Vetivone

Cat. No. B095132
CAS RN: 18444-79-6
M. Wt: 218.33 g/mol
InChI Key: ISLOGSAEQNKPGG-DOMZBBRYSA-N
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Description

Beta-Vetivone is a chemical compound with the molecular formula C15H22O . It is one of the main constituents of the essential oil derived from the roots of the Vetiveria zizanioides plant . This oil is highly valued for its aromatic and biological properties .


Synthesis Analysis

The synthesis of beta-Vetivone involves the formation of chiral partial structures . The process involves the creation of 3,5-Dimethyl-4-(4-methyl-pent-3-enyl)-cyclohex-2-enones . The synthesis process results in different forms of beta-Vetivone, each with distinct odors .


Molecular Structure Analysis

Beta-Vetivone has a molecular weight of 218.335 Da . Its structure includes two defined stereocentres . The structure of beta-Vetivone was elucidated based on elemental analysis and molecular weight determination .


Physical And Chemical Properties Analysis

Beta-Vetivone is a compound with a molecular weight of 218.335 Da . It is insoluble in water but soluble in alcohol . The compound has a melting point of 44.00 to 45.00 °C and a boiling point of 329.00 to 330.00 °C .

Scientific Research Applications

  • Synthesis and Odor Properties :

    • Stereoselective synthesis and olfactory analysis of chiral structures related to β-vetivone revealed the effects of structural differences on odor properties (Spreitzer et al., 1999).
    • A study on the structure/odor relationships of β-vetivone and its derivatives emphasized the impact of structural modifications on odor characteristics (Spreitzer et al., 1998).
  • Synthetic Approaches :

    • A base-catalyzed synthesis of β-vetivone and related compounds demonstrated a method for producing these complex structures (Torii et al., 1978).
    • A stereoselective total synthesis approach based on Claisen rearrangement for producing β-vetivone and related sesquiterpenes was outlined (Nakazaki et al., 2006).
  • Biological and Antioxidant Activities :

    • The antioxidant capacities of vetiver oil, including β-vetivone, were evaluated, showing significant free radical scavenging activity and moderate metal chelating ability (Kim et al., 2005).
    • The antimicrobial potential of V. zizanioides roots, containing β-vetivone, was studied, showing varying levels of activity against pathogenic microorganisms (Santos et al., 2014).
  • Chemical Composition and Extraction :

    • A comprehensive review of the chemical composition and biological properties of vetiver oil, highlighting the presence of β-vetivone and its significant role in its biological activities (Chahal et al., 2015).
    • Supercritical fluid extraction from vetiver roots cultivated hydroponically was evaluated, showing the effectiveness of this method in producing high-quality extracts containing β-vetivone (Courtial et al., 2008).

Future Directions

The potential future directions for research on beta-Vetivone could include further investigation into its therapeutic properties, as well as the development of novel techniques for oil extraction . Additionally, more research could be conducted to validate the traditional uses of the Vetiveria zizanioides plant and to explore its potential applications in the treatment of various diseases .

properties

IUPAC Name

(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12H,5-6,8-9H2,1-4H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLOGSAEQNKPGG-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12CCC(=C(C)C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@@]12CCC(=C(C)C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885043
Record name Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)-
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Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Vetivone

CAS RN

18444-79-6
Record name β-Vetivone
Source CAS Common Chemistry
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Record name beta-Vetivone
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Record name Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)-
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Record name Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)-
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Record name Vetivon, beta-
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Record name .BETA.-VETIVONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
JA Marshall, PC Johnson - Journal of Organic Chemistry, 1970 - ACS Publications
As noted earlier, the spiro dienone 3 appeared well suited as a potential starting material for the synthesis of/3-vetivone. In view of the relationshipbetween ketones 8 and 13, the …
Number of citations: 98 pubs.acs.org
E Wenkert, BL Buckwalter, AA Craveiro… - Journal of the …, 1978 - ACS Publications
A three-step, cyclopentenonesynthesis scheme, involving the cyclopropanation of enol derivatives with diazomethyl ketones, the liberation of-dicarbonyl compounds on acid hydrolysis …
Number of citations: 111 pubs.acs.org
GH Posner, TG Hamill - The Journal of Organic Chemistry, 1988 - ACS Publications
A nonenzymatic asymmetric synthesis of (fi)-(+)-3-methylpentanolide 4 in 93% enantiomeric purity has been achieved involving novel methyltitanium triisopropoxide conjugate methyl …
Number of citations: 57 pubs.acs.org
AP Krapcho, BP Mundy - The Journal of organic chemistry, 1967 - ACS Publications
The glycol 44 (2.0 g, 0.011 mole) was placed in 20 ml of distilled water in a two-necked, 100-ml flask. In an addition funnel was placed 3.0 g (0.014 mole) of sodium periodate dissolved …
Number of citations: 4 pubs.acs.org
CY Chu - 1974 - search.proquest.com
One of the purposes of this research was to study the photochemical behavior of the C-4 substituted cross-conjugated cyclo-hexadienones such as 2, 2g, and 32,. The primary goal was …
Number of citations: 0 search.proquest.com
JA Marshall, PC Johnson - Journal of the American Chemical …, 1967 - ACS Publications
Reduction of (—)-^-vetivone withlithium in am-monia-ethanol afforded principally a new dihydro alcohol [40% yield, 3.00 (OH), 9.71, 10.38, and 11.05 µ] along with one of the previously …
Number of citations: 55 pubs.acs.org
PC Johnson - 1969 - search.proquest.com
The author appreciates the opportunity afforded him as a graduate student to acquire a wide range of chemical knowledge available from the faculty, staff, fellow students, and facilities …
Number of citations: 0 search.proquest.com
CM Cimarusti - 1968 - search.proquest.com
69-2900 CIMARUSTI, Christopher Michael, 1943- PART I: SYNTHETIC STUDIES RELATED TO ^-VETIVONE. PART R: THE PREPARATION AND NMR S Page 1 I 69-2900 CIMARUSTI…
Number of citations: 3 search.proquest.com
G Stork, RL Danheiser, B Ganem - Journal of the American …, 1973 - ACS Publications
9 (bp 88-90 (8 mm); nmr 4.21 (2 H, s), 3.52 (2 H, t), 2.62 (2 H, t), 1.81 (3 H, s), and 1.76 ppm (3 H, s)). Spiroannelation of 5 with 9 was carried out by al-lowing the lithium enolate of 5 (…
Number of citations: 112 pubs.acs.org
EM Shulman-Roskes - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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